molecular formula C11H6ClF6N3O B2669161 3-chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine CAS No. 306978-32-5

3-chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine

Cat. No.: B2669161
CAS No.: 306978-32-5
M. Wt: 345.63
InChI Key: HUAPDEBXQOIQEC-UHFFFAOYSA-N
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Description

This compound (CAS: 306978-32-5) is a halogenated pyridine derivative featuring a 1-methyl-5-(trifluoromethyl)pyrazole-3-yloxy substituent. The pyrazole-oxy linker introduces steric and electronic complexity, making it relevant in agrochemical and pharmaceutical research, particularly in targeting enzymes or receptors sensitive to halogenated heterocycles .

Properties

IUPAC Name

3-chloro-2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxy-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF6N3O/c1-21-7(11(16,17)18)3-8(20-21)22-9-6(12)2-5(4-19-9)10(13,14)15/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAPDEBXQOIQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 1-methyl-5-(trifluoromethyl)-1H-pyrazole in the presence of a base to form the desired compound. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Solvents like DMF, dichloromethane (DCM), and tetrahydrofuran (THF) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 3-chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine is C11H6ClF6N3OC_{11}H_6ClF_6N_3O, with a molecular weight of approximately 345.63 g/mol. The compound features a pyridine ring substituted with trifluoromethyl and chloro groups, which are known to enhance biological activity and stability.

Medicinal Applications

1. Anticancer Activity:
Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. The incorporation of trifluoromethyl groups has been shown to enhance the potency of these compounds against various cancer cell lines. For example, studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

2. Antimicrobial Properties:
Compounds containing trifluoromethyl groups have been associated with increased antimicrobial activity. The presence of the pyrazole moiety in this compound suggests potential efficacy against bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent .

3. Inhibition of Enzymatic Activity:
The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders or infections. The trifluoromethyl group is known to interact favorably with enzyme active sites, potentially enhancing binding affinity .

Agrochemical Applications

1. Herbicidal Activity:
Research has explored the herbicidal potential of pyrazole-based compounds, including those similar to this compound. These compounds have shown promising results in controlling weed populations while minimizing damage to crops, indicating their potential use in agricultural formulations .

2. Insecticidal Properties:
The structural characteristics of this compound may contribute to its effectiveness as an insecticide. The trifluoromethyl group enhances lipophilicity, which can improve penetration into insect cuticles, leading to increased efficacy against pest species .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of proliferation in breast cancer cell lines when treated with pyrazole derivatives containing trifluoromethyl groups .
Study BAntimicrobial EfficacyShowed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Study CHerbicidal EffectivenessEvaluated the herbicidal activity of similar compounds, finding effective control over common agricultural weeds with minimal phytotoxicity on crops .

Mechanism of Action

The mechanism of action of 3-chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Pyridine Derivatives with Varied Substituents

Compounds sharing the pyridine backbone but differing in substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituents Melting Point (°C) Molecular Weight Key Features
Target Compound -Cl, -CF₃, 1-methyl-5-CF₃-pyrazol-3-yloxy - 386.7 High lipophilicity; potential for enzyme inhibition
3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-CF₃-pyridine (7e) -NO₂, -OCH₂(4-CF₃O-C₆H₄) 122.1–124.8 534.8 Nitro group enhances reactivity but may reduce stability
3-Chloro-2-(4-((4-CF₃O-benzyl)oxy)-3-CF₃-phenyl)-5-CF₃-pyridine (7f) Dual -CF₃ groups 73.3–75.1 553.8 Increased steric bulk; lower melting point suggests flexible structure
3-Chloro-2-(1-pyrrolidinyl)-5-CF₃-pyridine Pyrrolidinyl amine substituent - 250.6 Basic amine group alters solubility; potential for ionizable interactions

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance stability and binding to hydrophobic pockets.
  • Bulky substituents (e.g., benzyloxy groups in 7e–7j) reduce melting points, suggesting hindered crystallization .

Pyrazole-Containing Analogs

Pyrazole moieties are critical for bioactivity in many agrochemicals:

Compound Name Structure Biological Relevance
3-Chloro-2-[5-(3-chloro-2-thienyl)-1H-pyrazol-1-yl]-5-CF₃-pyridine (CAS: 321571-01-1) Thienyl-pyrazole hybrid Thienyl group may improve insecticidal activity via π-π stacking
3-{1-[3-Chloro-5-CF₃-pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-dihydropyridazin-4-one Pyridazinone core Dual heterocycles (pyrazole + pyridazinone) broaden target specificity
1-[3-Chloro-5-CF₃-pyridin-2-yl]-3-ethoxy-4-[(E)-({[4-CF₃-benzyl]oxy}imino)methyl]-1H-pyrazol-5-ol Oxime functionalization Oxime group introduces hydrogen-bonding potential; higher molar mass (508.8 g/mol)

Key Observations :

  • Thienyl groups (e.g., in CAS 321571-01-1) enhance aromatic interactions but may increase synthetic complexity .
  • Functional groups like oximes (in ) expand derivatization options for optimizing pharmacokinetics.

Role of Trifluoromethyl (-CF₃) and Halogen Substituents

  • Trifluoromethyl Groups :
    • Increase metabolic stability and membrane permeability due to high electronegativity and lipophilicity .
    • In the target compound, dual -CF₃ groups likely enhance resistance to oxidative degradation.
  • Chloro Substituents :
    • Improve binding to halogen-bond-accepting residues in proteins (e.g., in 7j, CAS 318498-11-2) .

Biological Activity

3-Chloro-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-5-(trifluoromethyl)pyridine (CAS No. 306978-32-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₆ClF₆N₃O, with a molecular weight of 345.63 g/mol. The compound features a pyridine ring substituted with trifluoromethyl and chlorinated pyrazole moieties, which are known to enhance biological activity due to their electron-withdrawing effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions, where the trifluoromethyl groups are introduced using reagents like trifluoromethylsilane or sodium trifluoroacetate. The final product is obtained through careful purification processes to ensure high purity levels suitable for biological testing.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine and pyrazole have shown inhibitory effects on various cancer cell lines:

Cell Line IC₅₀ (µM) Reference
HeLa (Cervical)2.76
CaCo-2 (Colon)9.27
MCF-7 (Breast)<0.5

These findings suggest that this compound may exhibit similar potency against tumor cells.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activities : Compounds containing trifluoromethyl groups have been shown to inhibit various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases, which are crucial in cancer progression and metastasis .
  • Apoptosis Induction : Many studies suggest that such compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death .
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited selective cytotoxicity against tumor cell lines while sparing normal cells, indicating a potential therapeutic window for cancer treatment .
  • Combination Therapy : Research has shown that combining trifluoromethyl-containing compounds with other chemotherapeutics enhances overall efficacy against resistant cancer types .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsYield (%)Reference
Pyridine chlorinationPOCl₃, reflux75–85
TrifluoromethylationCF₃Cu, I₂, DMF, 80°C60–70
Ether couplingK₂CO₃, DMF, RT, 12h50–65

Advanced: How can computational modeling predict the reactivity of the trifluoromethyl groups in this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) are used to:

  • Map electrostatic potential surfaces to identify electron-deficient regions (e.g., trifluoromethyl groups act as strong electron-withdrawing groups) .
  • Simulate reaction pathways (e.g., SNAr at the pyridine’s 2-position) to predict activation energies and regioselectivity .
  • Validate computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Basic: What spectroscopic methods are optimal for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The pyrazole’s methyl group (~δ 3.9 ppm) and pyridine’s Cl/CF₃ groups show distinct shifts .
  • X-ray Crystallography : Resolves solid-state conformation, including dihedral angles between pyridine and pyrazole rings .
  • HRMS : Confirms molecular mass (e.g., ESI-HRMS m/z calculated for C₁₂H₇ClF₆N₃O: 374.02) .

Advanced: How to resolve discrepancies in reported yields for similar pyridine-pyrazole ethers?

Answer:
Contradictions often arise from:

  • Reagent Purity : Impurities in CF₃Cu or POCl₃ reduce yields. Use freshly distilled reagents .
  • Reaction Solvent : Polar aprotic solvents (DMF vs. DMSO) affect SNAr kinetics. Optimize via solvent screening .
  • Temperature Control : Exothermic trifluoromethylation requires precise thermal regulation to avoid side reactions .

Q. Table 2: Yield Optimization Strategies

IssueSolutionImpact on YieldReference
Side reactionsUse anhydrous DMF and inert atmosphere+15–20%
Incomplete couplingExtend reaction time to 24h+10%

Advanced: What strategies mitigate stability issues during storage?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the pyridine ring .
  • Moisture Sensitivity : Use molecular sieves (3Å) in storage containers to avoid hydrolysis of the trifluoromethyl groups .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition thresholds (>150°C) .

Basic: How to analyze byproducts in the synthesis of this compound?

Answer:

  • LC-MS : Detects minor impurities (e.g., dechlorinated intermediates or oxidized pyrazole).
  • NMR Spin-Saturation Transfer : Identifies transient intermediates in dynamic equilibria .
  • Isolation : Use preparative TLC to isolate byproducts for structural elucidation .

Advanced: What mechanistic insights explain the compound’s resistance to enzymatic degradation?

Answer:

  • Steric Shielding : The 1-methyl and trifluoromethyl groups on the pyrazole hinder enzyme active-site access .
  • Electron-Withdrawing Effects : Pyridine’s Cl and CF₃ groups reduce electrophilicity, slowing oxidative metabolism (confirmed via cytochrome P450 assays) .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact with irritants) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize with vermiculite, collect in sealed containers, and dispose as hazardous waste .

Advanced: How does the compound’s structure influence its solubility in aqueous vs. organic solvents?

Answer:

  • LogP Calculation : Predicted logP ~3.2 (via ChemDraw) indicates hydrophobicity, favoring solubility in DCM or THF over water .
  • Co-solvent Systems : Use ethanol/water (1:1) mixtures for biological assays (validated by dynamic light scattering) .

Advanced: What catalytic systems enhance coupling efficiency in derivative synthesis?

Answer:

  • Palladium Catalysts : Pd(PPh₃)₄ enables Suzuki-Miyaura cross-coupling for aryl-boron derivatives (e.g., attaching biaryl groups to the pyridine) .
  • Copper(I) Iodide : Facilitates Ullmann-type couplings for C–O bond formation (optimized at 110°C in toluene) .

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